N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide
Description
N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide is a naphthalene-derived acetamide compound featuring a sulfamoyl linker at the 5-position of the naphthalene ring, which is substituted with a 3-nitrophenyl group. The acetamide moiety is attached at the 1-position of the naphthalene core.
Properties
CAS No. |
648899-33-6 |
|---|---|
Molecular Formula |
C18H15N3O5S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[5-[(3-nitrophenyl)sulfamoyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H15N3O5S/c1-12(22)19-17-9-3-8-16-15(17)7-4-10-18(16)27(25,26)20-13-5-2-6-14(11-13)21(23)24/h2-11,20H,1H3,(H,19,22) |
InChI Key |
MFNPOWNNKVZQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitroaniline with naphthalene-1-sulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for hydrolysis. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the amide bond produces the corresponding carboxylic acid and amine.
Scientific Research Applications
N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related acetamide derivatives, focusing on structural motifs , synthetic routes , physicochemical properties , and biological activities .
Structural Comparison
Key Observations :
- The sulfamoyl linker in the target compound distinguishes it from triazole- or tetrazole-linked analogs (e.g., 6c).
- The 3-nitrophenyl group is shared with compound 6c, which may confer similar electron-withdrawing effects and influence binding interactions.
Key Observations :
- Sulfamoylation (as in ) is a likely route for synthesizing the target compound.
- Triazole-linked analogs (e.g., 6c) utilize click chemistry, which offers modularity but differs in linker formation.
Physicochemical Properties
Key Observations :
- The acetamide C=O stretch (~1670–1682 cm⁻¹) is consistent across analogs.
- The 3-nitrophenyl group in 6c and the target compound would show similar $ ^1 \text{H-NMR} $ aromatic signals.
Key Observations :
Biological Activity
N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide, with the CAS number 338966-35-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that combines a naphthalene moiety with a nitrophenyl sulfamoyl group, suggesting a multifaceted mechanism of action. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the context of enzyme inhibition and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.4 g/mol. The chemical structure can be depicted as follows:
Chemical Structure
This compound primarily functions as an inhibitor of certain enzymes, particularly carbonic anhydrases (CAs) and protein tyrosine phosphatases (PTPs). These enzymes play critical roles in various physiological processes, including pH regulation and signal transduction.
Inhibition of Carbonic Anhydrases
Recent studies have shown that sulfonamide derivatives can effectively inhibit transmembrane carbonic anhydrases, particularly CA IX and CA XII, which are overexpressed in various cancers. For instance, compounds modified from the sulfonamide structure demonstrated significant inhibitory activity against CA IX with IC50 values ranging from 51.6 to 99.6 nM . This suggests that this compound may exhibit similar properties due to its structural characteristics.
Anticancer Activity
There is growing evidence supporting the anticancer potential of this compound. In vitro studies have indicated that compounds with similar structures can reduce cell viability in cancer cell lines expressing high levels of CA IX under hypoxic conditions . The inhibition of these enzymes may lead to a decrease in tumor growth and metastasis by altering the tumor microenvironment.
Summary of Biological Activities
| Activity Type | Target Enzyme | IC50 Value (nM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | CA IX | 51.6 - 99.6 | |
| Cell Viability Reduction | Various Cancer Cell Lines | Not Specified |
Case Study 1: Inhibition of Tumor Growth
A study conducted on modified sulfonamide compounds demonstrated their efficacy in inhibiting tumor growth in models expressing high levels of CA IX. The results indicated that these compounds not only reduced cell viability but also reversed the acidification of the tumor microenvironment, enhancing their therapeutic potential against solid tumors .
Case Study 2: Molecular Docking Studies
Molecular docking analyses have been employed to predict the binding affinity of this compound to target enzymes such as PTPs. These studies suggest that the compound could serve as a potent inhibitor due to favorable interactions within the active sites of these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
